molecular formula C11H6Br2ClN3O B2468600 6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide CAS No. 1445744-45-5

6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide

Cat. No.: B2468600
CAS No.: 1445744-45-5
M. Wt: 391.45
InChI Key: FNZVMWKMBPPDEX-UHFFFAOYSA-N
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Description

6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The chlorination of the pyridine ring is often carried out using chlorine gas or other chlorinating agents such as thionyl chloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the halogenated pyridine derivative with an amine, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and bromine) in the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: This compound shares a similar pyridine core but with different halogen substitutions.

    4,5-dibromopyridine-3-carboxamide: Lacks the chlorine atom but has similar bromine substitutions.

    N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide: Similar structure without the chlorine atom.

Uniqueness

6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide is unique due to the presence of both chlorine and bromine atoms in its structure

Properties

IUPAC Name

6-chloro-N-(4,5-dibromopyridin-3-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2ClN3O/c12-7-4-15-5-8(10(7)13)17-11(18)6-1-2-9(14)16-3-6/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZVMWKMBPPDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=CN=CC(=C2Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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